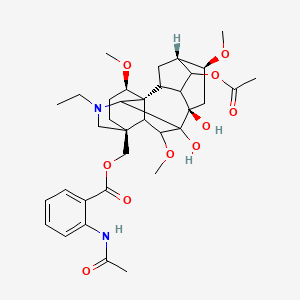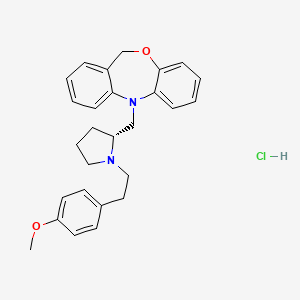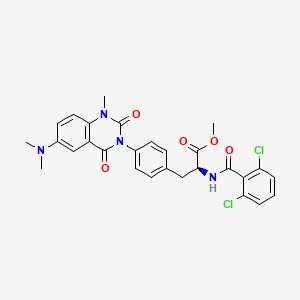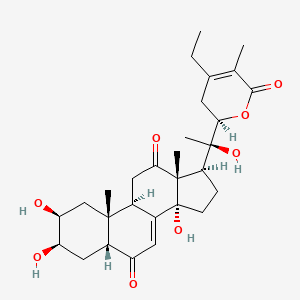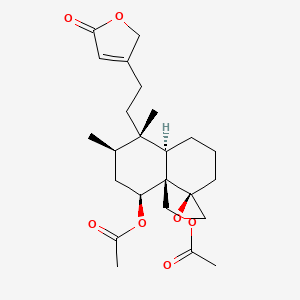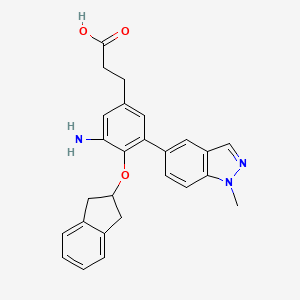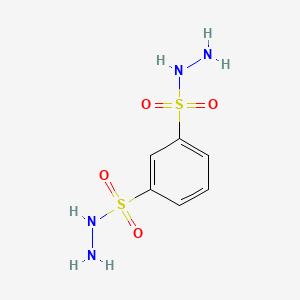
1,3-Benzenedisulfonic acid, dihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenedisulfonic acid, dihydrazide is a bioactive compound with the molecular formula C6H10N4O4S2 and a molecular weight of 266.291 g/mol . It is also known by several synonyms, including benzene-1,3-disulfonohydrazide and benzene-1,3-disulfonic acid hydrazide . This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzenedisulfonic acid, 1,3-dihydrazide typically involves the reaction of 1,3-benzenedisulfonyl chloride with hydrazine . The reaction is carried out in an appropriate solvent, such as ethanol or water, under controlled temperature conditions to ensure the complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production methods for 1,3-benzenedisulfonic acid, 1,3-dihydrazide often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include additional purification steps, such as recrystallization or chromatography, to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedisulfonic acid, dihydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Substitution reactions can occur at the sulfonic acid groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include sulfonic acid derivatives, hydrazine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Benzenedisulfonic acid, dihydrazide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-benzenedisulfonic acid, 1,3-dihydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its bioactive effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3-benzenedisulfonic acid, 1,3-dihydrazide include:
Uniqueness
1,3-Benzenedisulfonic acid, dihydrazide is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and exhibit diverse bioactive properties . Its versatility in scientific research and industrial applications further distinguishes it from other similar compounds .
Properties
CAS No. |
4547-70-0 |
|---|---|
Molecular Formula |
C6H10N4O4S2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
benzene-1,3-disulfonohydrazide |
InChI |
InChI=1S/C6H10N4O4S2/c7-9-15(11,12)5-2-1-3-6(4-5)16(13,14)10-8/h1-4,9-10H,7-8H2 |
InChI Key |
LDVAXRWOGUHMKM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NN)S(=O)(=O)NN |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NN)S(=O)(=O)NN |
Appearance |
Solid powder |
Key on ui other cas no. |
4547-70-0 |
physical_description |
Benzene-1,3-disulfonyl hydrazide appears as a white to light-colored crystalline solid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Readily ignited by sparks or flames and burns vigorously. Used to make other chemicals. |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,3-Benzenedisulfonic acid, 1,3-dihydrazide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



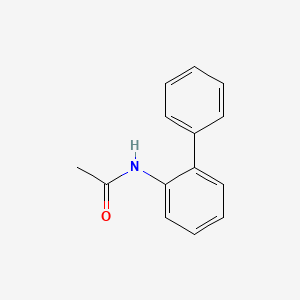
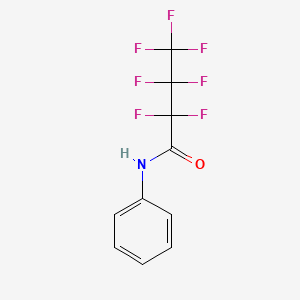


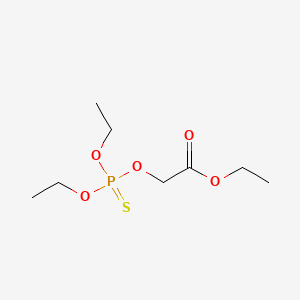
![dimethoxy-[(2-methyl-1,3-oxathiolan-2-yl)methylsulfanyl]-sulfanylidene-λ5-phosphane](/img/structure/B1664464.png)
![(1S,5R,8R,10R,11R,12R,14R,16R,17R)-7-(2-Hydroxyethyl)-5-methyl-13-methylidene-9-oxa-7-azahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-12-ol](/img/structure/B1664466.png)
